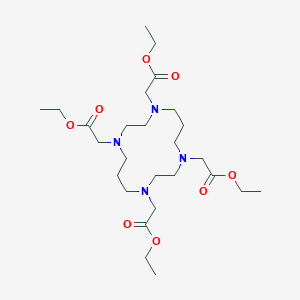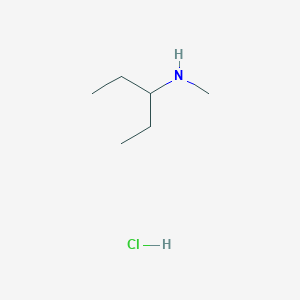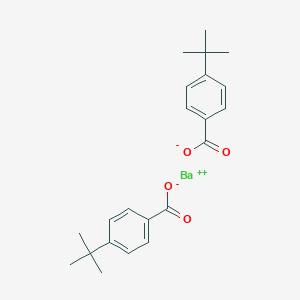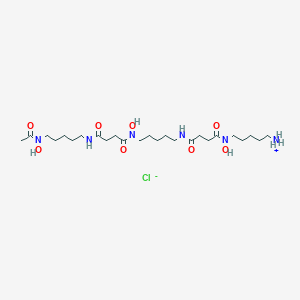
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
Übersicht
Beschreibung
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate (TETA) is a biocompatible, water-soluble, and biodegradable molecule that has been widely studied for its potential applications in biotechnology and medicine. TETA has been found to have a wide range of properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities. TETA has also been used in gene therapy, drug delivery, and tissue engineering. In addition, TETA has been used in the synthesis of a variety of other compounds, including polymers, nanoparticles, and dyes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate, through hydrolysis, contributes to the formation of macrocyclic compounds with specific structural arrangements. The compound, when hydrolyzed in hydrochloric acid, leads to a 14-membered macrocyclic structure, displaying interactions with chloride ions and water, forming a three-dimensional hydrogen-bonded network (Wang et al., 2008).
Innovative Synthetic Methods
- The compound has been utilized in the development of bifunctional chelating agents, illustrating its versatility in synthetic chemistry. The synthesis process involves reaction with ethyl bromoacetate and subsequent reaction with N-(2-bromoethyl)phthalimide, showcasing a method that yields bifunctional chelating agents efficiently (Mishra & Chatal, 2001).
Regioselective Synthesis
- Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is instrumental in regioselective synthesis processes, as evidenced by its use in the synthesis of 1,4,8-tri(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide. This showcases the compound’s role in producing highly specific chemical structures through controlled synthesis techniques (Lázár, 1999).
Radiopharmaceutical Applications
- The compound’s derivatives have been studied for use in radiopharmaceutical applications, particularly in creating bifunctional chelators for stable radiocopper complexes. This application is critical in medical imaging and therapy, where stable and reliable chelators are needed for effective diagnosis and treatment (Boswell et al., 2008).
Metal Complex Stability Studies
- Comprehensive studies have been conducted to understand the stability constants of metal complexes involving Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate and its analogs. These studies are crucial in fields like biomedical and environmental sciences where complex stability plays a vital role (Anderegg et al., 2005).
Spectroscopic and Complexation Studies
- The compound and its derivatives have been subjects in spectroscopic studies, aiding in the understanding of their structural and electronic characteristics. Such studies are pivotal in designing compounds with specific properties for various scientific applications (Wang, Xie, & Ni, 2000).
Eigenschaften
IUPAC Name |
ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDBLIYOCNCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560218 | |
| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |
CAS RN |
126320-57-8 | |
| Record name | 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126320-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B158509.png)



![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)


![1,3-Dimethyl-7-[2-[methyl(1-phenylpropan-2-yl)amino]ethyl]purine-2,6-dione](/img/structure/B158527.png)


![(2S,3S,4R,5S)-2-[(1R)-1,2-dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B158535.png)


